molecular formula C18H21N5 B8643475 4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile CAS No. 837396-37-9

4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile

Cat. No. B8643475
CAS RN: 837396-37-9
M. Wt: 307.4 g/mol
InChI Key: DJBYOQBSOYEGOM-UHFFFAOYSA-N
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Description

4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile is a useful research compound. Its molecular formula is C18H21N5 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

837396-37-9

Product Name

4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

4-[6-(4-propan-2-ylpiperazin-1-yl)pyridazin-3-yl]benzonitrile

InChI

InChI=1S/C18H21N5/c1-14(2)22-9-11-23(12-10-22)18-8-7-17(20-21-18)16-5-3-15(13-19)4-6-16/h3-8,14H,9-12H2,1-2H3

InChI Key

DJBYOQBSOYEGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 4-(6-chloro-pyridazin-3-yl)-benzonitrile (1 g, 4.64 mmol; prepared as described in U.S. Pat. No. 4,112,095), isopropylpiperazine (0.654 g, 5.1 mmol), DIPEA (1.199 g, 9.27 mmol) and 4-(dimethylamino)pyridine (0.057 g, 0.464 mmol) in DMSO (4 ml) was stirred and heated to 100° C. for 20 h. After cooling to room temperature, the mixture was diluted with dichloromethane (25 ml) and water (35 ml) and stirred for 5 min. The organic phase was separated, washed with water (50 ml) and brine (50 ml), and acidified to pH 2 by addition of 1 N hydrochloric acid. The mixture was extracted with water (30 ml), and the aqueous phase was washed with dichloromethane (10 ml) and concentrated in vacuo to give a solid, which was collected and stripped with ethanol to afford the title compound as a crystalline hydrochloride (1.33 g, 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.654 g
Type
reactant
Reaction Step Two
Name
Quantity
1.199 g
Type
reactant
Reaction Step Two
Quantity
0.057 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of 4-(6-chloro-pyridazin-3-yl)-benzonitrile (20 g, 92.8 mmol) in 1-butanol (150 mL) was added 1-isopropyl-piperazine hydrochloride (29.8 g, 148.5 mmol) and NH4Cl (4.96 g, 92.8 mmol). The reaction mixture was heated at reflux for 48 h and then concentrated under reduced pressure. The residue was dissolved into a 10% solution of citric acid in water and filtered. Solid K2CO3 was added to the filtrate until pH 9. The precipitate was isolated and washed with water to give 4-[6-(4-isopropyl-piperazin-1-yl)-pyridazin-3-yl]-benzonitrile (20 g, 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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